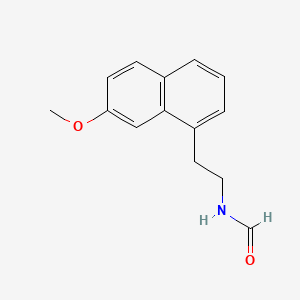

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- The naphthalene chromophore absorbs at λₘₐₓ = 275 nm (ε = 12,000 L·mol⁻¹·cm⁻¹), with a bathochromic shift to 285 nm in polar solvents due to π→π* transitions.

Computational Chemistry Studies (DFT, Molecular Dynamics)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

- Electrostatic potential : The formamide oxygen (-0.45 e) and naphthalene π-system (+0.32 e) serve as nucleophilic and electrophilic regions, respectively.

- Frontier orbitals : The HOMO-LUMO gap (4.1 eV) indicates moderate reactivity, with HOMO localized on the naphthalene ring and LUMO on the formamide group.

Molecular dynamics simulations (300 K, 1 atm) predict a radius of gyration of 5.2 Å, reflecting a compact conformation stabilized by intramolecular CH-O interactions between the ethyl chain and methoxy group.

Comparative Analysis with Related Formamide Derivatives

Properties

IUPAC Name |

N-[2-(7-methoxynaphthalen-1-yl)ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-13-6-5-11-3-2-4-12(14(11)9-13)7-8-15-10-16/h2-6,9-10H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNVBLHBIPTPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CCNC=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160494 | |

| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138113-05-0 | |

| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138113050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 2-(7-methoxy-1-naphthyl)ethylamine

One common approach involves the acylation of 2-(7-methoxy-1-naphthyl)ethylamine with formyl or acetyl chlorides to yield the corresponding formamide or acetamide derivatives.

- Procedure : The acyl chloride (e.g., (7-methoxynaphth-1-yl)acetyl chloride) is dissolved in anhydrous ether and cooled in an ice/salt bath. Concentrated aqueous ammonia is added with agitation to form the amide precipitate, which is then isolated by filtration and recrystallized from ethanol.

- Yield and Purity : Yields of up to 95% have been reported with melting points around 201–202 °C for the acetamide analogs, indicating high purity.

Amidation via Nitrile Intermediates

Another route involves the synthesis of (7-methoxy-1-naphthyl)acetonitrile, which is then converted to the formamide derivative by catalytic hydrogenation in the presence of ammonia.

- Catalysts : Raney nickel or palladium on carbon are used under high hydrogen pressure (up to 300 atmospheres) and elevated temperatures (~60 °C).

- Solvents : Ethanol saturated with ammonia is commonly used as the reaction medium.

- Advantages : This method allows for selective reduction and amidation in a one-pot process, minimizing side reactions and impurities.

Use of Sulfur and Hydrogenation Catalysts

In some patented processes, sulfur in various forms is used alongside hydrogenation catalysts such as palladium on carbon, platinum oxide, Raney nickel, or palladium oxide to facilitate the conversion of intermediates to the target amide.

- Molar Ratios : The molar ratio of sulfur to the intermediate compound can range from 5:1 to 1:1, with 1:1 being preferred.

- Solvent Systems : A wide range of solvents including water, halogenated solvents (dichloromethane, chloroform), esters (ethyl acetate), hydrocarbons (toluene, hexane), ethers (tetrahydrofuran), and polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) can be employed depending on the step.

One-Pot and Eco-Friendly Processes

Recent patented methods emphasize simplified, eco-friendly, and cost-effective processes that avoid hazardous reagents and reduce reaction times.

- Process Features : These methods are reproducible, robust, and scalable for industrial production.

- Impurity Control : By avoiding expensive and hazardous chemicals, the formation of process-related impurities is minimized.

- Industrial Feasibility : The processes are designed to be feasible on a commercial scale, reducing costs and environmental impact.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Acylation with (7-methoxynaphth-1-yl)acetyl chloride + NH3 | (7-methoxynaphth-1-yl)acetyl chloride, aqueous NH3 | Ice bath cooling, ether solvent | ~95 | High purity, straightforward | Requires handling of acyl chlorides |

| Catalytic hydrogenation of nitrile intermediate | Raney nickel, H2 (300 atm), ethanol saturated with NH3 | 60 °C, autoclave | Not specified | One-pot amidation and reduction | High pressure equipment needed |

| Sulfur-assisted hydrogenation with Pd/C or PtO2 | Sulfur, Pd/C, PtO2, various solvents | Ambient to moderate temperature | Not specified | Eco-friendly, scalable | Molar ratio sulfur:substrate ~1:1 |

| One-pot eco-friendly process (patented) | Avoids hazardous reagents | Optimized for industrial scale | High | Cost-effective, impurity control | Robust and reproducible |

Research Findings and Characterization

- Characterization Techniques : The intermediates and final products are characterized by X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

- Physical Forms : The compounds can exist in crystalline or amorphous forms, with specific XRPD and DSC profiles confirming purity and polymorphic states.

- Spectral Data : For example, IR spectra show characteristic amide bands, and NMR confirms the substitution pattern on the naphthalene ring and the ethylamine side chain.

Chemical Reactions Analysis

Types of Reactions

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The formamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products Formed

Oxidation: 2-(7-hydroxy-1-naphthalenyl)ethyl formamide.

Reduction: 2-(7-methoxy-1-naphthalenyl)ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Used as a precursor in the synthesis of complex organic molecules.

Biology

- Antimicrobial Properties : Investigated for effectiveness against various bacterial strains due to its ability to disrupt microbial membranes.

- Anticancer Activity : Exhibits potential in inhibiting cell proliferation in cancer cell lines. Studies have shown IC₅₀ values below 40 nM for related compounds.

Medicine

- Drug Development : Explored for therapeutic applications due to its unique structural features that may interact with biological targets.

Industry

- Production of Dyes and Pigments : Utilized in industrial processes for creating colorants and other chemicals.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- on MDA-MB-435 breast cancer cells. The results indicated an IC₅₀ of approximately 19 nM, showcasing its potential as a therapeutic agent.

| Compound | IC₅₀ (nM) | Mechanism |

|---|---|---|

| Formamide derivative | 19 | Microtubule depolymerization |

| Control (Paclitaxel) | 15 | Microtubule stabilization |

Study 2: Antimicrobial Activity

Research demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by hydrophobic interactions.

Mechanism of Action

The mechanism of action of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. The methoxy-naphthalene moiety can intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the formamide group can form hydrogen bonds with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

N-(2-(7-methoxy-1-naphthalenyl)ethyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

N-(2-(7-hydroxy-1-naphthalenyl)ethyl)formamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is unique due to its specific combination of a methoxy-naphthalene moiety and a formamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a compound of significant interest in the fields of chemistry and biology. Its unique structure, featuring a methoxy-naphthalene moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can be represented by the following chemical structure:

This compound is characterized by:

- A methoxy group (-OCH₃) attached to a naphthalene ring.

- An ethyl chain connecting to the formamide functional group.

The biological activity of Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is hypothesized to involve several mechanisms:

- DNA Intercalation : The methoxy-naphthalene moiety may intercalate into DNA, disrupting replication and transcription processes.

- Hydrogen Bonding : The formamide group can form hydrogen bonds with biological macromolecules, potentially altering their function and stability.

Antimicrobial Properties

Research indicates that compounds similar to Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- exhibit antimicrobial properties. The presence of the methoxy group enhances the interaction with microbial membranes, leading to increased permeability and cell death.

Anticancer Activity

Studies have demonstrated that derivatives of this compound show promising anticancer activities. For instance:

- Cell Proliferation Inhibition : In vitro assays have shown that related compounds can inhibit cell proliferation in various cancer cell lines with IC₅₀ values below 40 nM .

- Microtubule Targeting : Compounds similar in structure have been identified as microtubule-targeting agents, which are crucial for disrupting cancer cell division .

Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various naphthalene derivatives, including Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. The results indicated that this compound could significantly reduce cell viability in cancer cell lines such as MDA-MB-435. The observed IC₅₀ was approximately 19 nM, showcasing its potential as a therapeutic agent against breast cancer .

| Compound | IC₅₀ (nM) | Mechanism |

|---|---|---|

| Formamide derivative | 19 | Microtubule depolymerization |

| Control (Paclitaxel) | 15 | Microtubule stabilization |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of methoxy-substituted naphthalene derivatives. The study found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by hydrophobic interactions .

Comparative Analysis with Similar Compounds

Q & A

Basic: What safety precautions are required when handling Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- in laboratory settings?

Answer:

The compound is classified as an environmentally hazardous substance (UN 3077, Class 9) . Key precautions include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of dust or aerosols.

- Emergency Measures: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Provide artificial respiration if inhaled, and seek medical attention .

- Storage: Store in a cool, dry place away from oxidizing agents. Use airtight containers to prevent moisture absorption .

Basic: Which analytical techniques are recommended for initial purity assessment?

Answer:

High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method. Key parameters include:

- Column: Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase: Acetonitrile/water gradient (e.g., 40:60 to 90:10 over 20 minutes).

- Detection: UV at 254 nm. Relative retention times (RRT) for impurities should be validated against reference standards (e.g., RRT of 0.4–2.2 for related compounds) .

Advanced: How can co-elution of structurally similar impurities be resolved in HPLC analysis?

Answer:

To address co-elution:

- Adjust Mobile Phase: Optimize pH (e.g., 2.5–3.5 with phosphate buffer) to alter ionization states.

- Column Selection: Use a UPLC column with sub-2 µm particles for higher resolution.

- Mass Spectrometry (LC-MS): Couple HPLC with MS to differentiate impurities based on mass-to-charge ratios .

Advanced: What synthesis strategies minimize genotoxic impurities in Formamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-?

Answer:

- Purification Techniques: Recrystallization using ethanol/water mixtures reduces residual solvents.

- Chromatographic Purification: Flash chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) removes alkylating agents.

- Process Controls: Monitor intermediates (e.g., 7-methoxy-1-naphthaleneethylamine) via in-situ FTIR to limit side reactions .

Advanced: How to validate an HPLC method for this compound under ICH guidelines?

Answer:

Validation parameters include:

- Specificity: Resolve all impurities (e.g., RRT > 0.1) from the main peak .

- Linearity: Test over 50–150% of the target concentration (R² ≥ 0.995).

- Accuracy: Spike recovery (98–102%) for impurities at 0.1–0.5% levels.

- Robustness: Evaluate flow rate (±0.1 mL/min) and column temperature (±2°C) variations .

Advanced: What computational approaches predict molecular interactions of this compound with biological targets?

Answer:

- Docking Studies: Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT2C).

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps).

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability in lipid bilayers .

Basic: What storage conditions prevent degradation of this compound?

Answer:

- Temperature: Store at 2–8°C in amber glass vials to avoid photodegradation.

- Humidity: Maintain relative humidity < 30% using desiccants (e.g., silica gel).

- Stability: Under accelerated conditions (40°C/75% RH), degradation products (e.g., hydrolyzed acetamide) should not exceed 0.2% over 6 months .

Advanced: How to profile impurities using high-resolution mass spectrometry (HRMS)?

Answer:

- Ionization Mode: Electrospray ionization (ESI+) with m/z range 100–1000.

- Fragmentation: Collision-induced dissociation (CID) at 20–30 eV to generate diagnostic ions (e.g., m/z 243.3 for the parent ion).

- Database Matching: Compare fragments with libraries (e.g., NIST) to identify impurities like monobenzyl analogues .

Basic: What are the primary degradation products under accelerated stability conditions?

Answer:

- Hydrolysis: Forms N-(2-(7-methoxy-1-naphthalenyl)ethyl)amine (m/z 175.2).

- Oxidation: Generates 7-methoxy-1-naphthalenone (m/z 186.2).

- Photodegradation: Produces dimeric adducts (m/z 486.6) under UV light .

Advanced: How to interpret NMR data for structural confirmation?

Answer:

- 1H NMR: Key signals include δ 8.2 (naphthalene H-2), δ 6.9–7.4 (aromatic protons), δ 3.8 (methoxy singlet), and δ 2.0 (acetamide methyl).

- 13C NMR: Confirm carbonyl (δ 170.5) and methoxy (δ 55.3) carbons.

- 2D NMR: Use HSQC and HMBC to correlate naphthalene protons with adjacent ethyl and formamide groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.